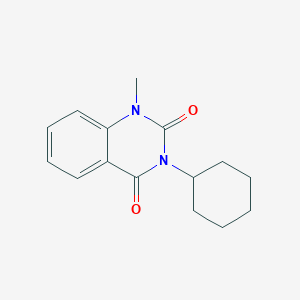

3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-1-methylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAMSHKGHHRCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclohexyl 1 Methylquinazoline 2,4 1h,3h Dione and Its Analogues

Classical and Contemporary Synthetic Routes to Quinazoline-2,4(1H,3H)-diones

The construction of the quinazoline-2,4(1H,3H)-dione scaffold is a well-explored area of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into several key approaches, each with its own advantages and limitations.

A cornerstone in the synthesis of quinazolin-4(3H)-ones and their dione (B5365651) analogues is the use of anthranilic acid and its derivatives. mdpi.comepstem.netnih.gov These methods leverage the ortho-amino benzoic acid structure to build the fused pyrimidine (B1678525) ring. The Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides, is a classic example, though it is more commonly used for 4-oxo-3,4-dihydroquinazolines. nih.gov Modifications of this approach are employed for the synthesis of the dione derivatives.

One common strategy involves the reaction of anthranilic acid with urea (B33335) at elevated temperatures (150-160°C) to yield quinazoline-2,4-dione. rsc.org N-substituted anthranilic acids can be used to introduce a substituent at the 1-position of the quinazoline ring. For instance, the cyclization of N-methylanthranilic acid with sodium cyanate (B1221674) under alkaline conditions has been reported for the synthesis of 1-methylquinazoline-2,4-dione. rsc.org

Furthermore, anthranilic acid derivatives can be treated with acyl chlorides, such as 3-chloropropionyl chloride or 4-chlorobutyryl chloride, to form N-acyl-anthranilic acids. These intermediates can then be cyclized using acetic anhydride (B1165640) to form benzoxazinone (B8607429) intermediates, which upon reaction with amines, can yield tricyclic quinazolinone derivatives. mdpi.com The reaction of anthranilic acid with formamide (B127407) is another established method for producing quinazolin-4-one, which can be a precursor for further modifications. rsc.org Microwave irradiation has been employed to accelerate these types of condensation and cyclization reactions, often leading to improved yields and shorter reaction times. nih.gov

Isocyanates are highly reactive intermediates that serve as valuable building blocks in the synthesis of quinazoline-2,4(1H,3H)-diones. A prevalent method involves the reaction of isatoic anhydride, a derivative of anthranilic acid, with amines or isocyanates. acs.org This approach allows for the introduction of a wide variety of substituents at the 3-position of the quinazolinedione ring.

A one-pot synthesis of quinazoline-2,4-diones has been developed using 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method is tolerant of a range of functional groups on the substituent at the 3-position, including alkyl, benzyl (B1604629), and aryl groups, with reactions involving electron-donating groups generally providing excellent yields. acs.org

Another isocyanate-mediated approach involves the palladium-catalyzed insertion and cycloaddition of carbon dioxide and an isocyanide to 2-iodoanilines, which forms the quinazoline-2,4(1H,3H)-dione scaffold under mild conditions. organic-chemistry.org Additionally, a metal-free carbonylation process using phenyl isocyanate as the carbonyl source provides a versatile route to a range of quinazoline-2,4(1H,3H)-diones. organic-chemistry.org The reaction of anthranilic esters with N-pyridyl ureas, which proceeds through the formation of an N-aryl-N'-pyridyl urea intermediate followed by cyclocondensation, is another effective strategy for synthesizing 3-substituted quinazolinediones. mdpi.comnih.gov

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. acs.org Several MCRs have been developed for the synthesis of quinazolinone and quinazolinedione derivatives.

One such approach involves the reaction of isatoic anhydride, an amine, and an orthoester under catalyst and solvent-free conditions to produce 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net Another efficient MCR for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the reaction of isatoic anhydride and aromatic aldehydes with ammonium (B1175870) acetate (B1210297) under solvent-free conditions, catalyzed by tin(II) chloride dihydrate. researchgate.net While these examples lead to quinazolin-4(1H)-ones, the underlying principles can be adapted for the synthesis of the dione scaffold. For instance, a three-component reaction of 2-aminobenzothiazole, isatoic anhydride, and various aldehydes in the presence of ionic liquids has been used to prepare 2,3-dihydroquinazolin-4(1H)-ones. openmedicinalchemistryjournal.com The Biginelli reaction, a well-known MCR, has also been adapted for the synthesis of quinazoline-2,5-diones from the reaction of substituted dimedones, aldehydes, and urea/thiourea. openmedicinalchemistryjournal.com Furthermore, a series of 3-substituted quinazoline-2,4(1H,3H)-dione analogues have been synthesized via a multi-component reaction approach in the design of dual c-Met/VEGFR-2 TK inhibitors. tandfonline.com

Targeted Synthesis of 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be designed based on established methodologies for analogous compounds. The most logical approach involves a two-step process: the formation of a urea intermediate followed by cyclization.

A likely synthetic pathway for this compound would commence with the reaction of N-methylanthranilic acid with cyclohexyl isocyanate. This reaction would form the key intermediate, 1-(2-carboxyphenyl)-1-methyl-3-cyclohexylurea. The subsequent step would involve the cyclization of this urea derivative to yield the target quinazolinedione.

Step 1: Formation of 1-(2-carboxyphenyl)-1-methyl-3-cyclohexylurea

In this initial step, N-methylanthranilic acid would be reacted with cyclohexyl isocyanate. The lone pair of electrons on the nitrogen atom of the N-methylamino group of N-methylanthranilic acid would act as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group of cyclohexyl isocyanate. This nucleophilic addition would result in the formation of the corresponding N,N'-disubstituted urea derivative, 1-(2-carboxyphenyl)-1-methyl-3-cyclohexylurea. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature.

Step 2: Cyclization to this compound

The second step involves an intramolecular cyclization of the 1-(2-carboxyphenyl)-1-methyl-3-cyclohexylurea intermediate. This cyclization is essentially a condensation reaction where the carboxylic acid group reacts with the adjacent urea moiety, leading to the formation of the six-membered pyrimidine ring of the quinazolinedione system and the elimination of a molecule of water. This step can be promoted by heating the intermediate, often in the presence of a dehydrating agent or a catalyst. Common reagents used for such cyclizations include thionyl chloride, phosphorus oxychloride, or strong acids. Alternatively, thermal cyclization under reflux conditions in a high-boiling solvent like toluene (B28343) or xylene could also be effective. The use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with a catalyst such as 4-dimethylaminopyridine (DMAP) could also facilitate this intramolecular condensation.

An alternative, though likely less direct, approach could involve the initial synthesis of 1-methylquinazoline-2,4(1H,3H)-dione from N-methylanthranilic acid and a cyanate or urea, followed by N-alkylation at the 3-position with a cyclohexyl halide. However, this method may present challenges with regioselectivity, as alkylation could potentially occur at other positions on the quinazolinedione ring. Therefore, the convergent synthesis starting from N-methylanthranilic acid and cyclohexyl isocyanate is the more probable and controllable route.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. Several parameters can be adjusted for both the urea formation and the subsequent cyclization step.

For the formation of the urea intermediate, the choice of solvent can influence the reaction rate and solubility of the reactants. Aprotic solvents like THF, DCM, or acetonitrile (B52724) are generally preferred to avoid side reactions with the isocyanate. The reaction is typically carried out at room temperature, but gentle heating may be employed to increase the reaction rate if it is sluggish. The stoichiometry of the reactants is also important; using a slight excess of the isocyanate can help to ensure complete conversion of the N-methylanthranilic acid.

The cyclization step is often the more critical of the two in terms of optimization. The choice of the cyclizing agent and the reaction temperature are key variables. If a chemical dehydrating agent like thionyl chloride or phosphorus oxychloride is used, the reaction is typically performed at reflux temperature of a suitable solvent. The workup procedure for such reactions needs to be carefully controlled to quench the reactive reagent. For thermal cyclizations, the temperature and reaction time need to be optimized to ensure complete conversion without causing decomposition of the product. The use of a catalyst, such as a strong acid or a Lewis acid, could lower the required reaction temperature and time.

To improve selectivity and avoid potential side reactions, particularly if a multi-step synthesis is considered, purification of the intermediate urea derivative before proceeding to the cyclization step is advisable. Chromatographic techniques such as column chromatography would be suitable for this purpose. The final product would also likely require purification, for which recrystallization from a suitable solvent system or column chromatography would be employed to obtain a high-purity sample of this compound.

Below is a table summarizing the potential reaction conditions for the proposed synthesis:

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Reaction Time |

| 1. Urea Formation | N-methylanthranilic acid, Cyclohexyl isocyanate | THF, DCM, or Acetonitrile | None | Room Temperature to mild heating | 1-24 hours |

| 2. Cyclization | 1-(2-carboxyphenyl)-1-methyl-3-cyclohexylurea | Toluene, Xylene, or Dioxane | Thionyl chloride, Phosphorus oxychloride, DCC/DMAP, or heat | Reflux | 2-48 hours |

Green Chemistry Principles Applied to Quinazoline Dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline diones, aiming to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

The elimination of solvents and catalysts in chemical reactions is a cornerstone of green chemistry. Several solvent-free and catalyst-free methods for the synthesis of quinazoline-2,4(1H,3H)-diones have been reported. One notable approach involves the reaction of 2-aminobenzonitriles with carbon dioxide in water, which proceeds efficiently without the need for any catalyst. While organic solvents fail to facilitate this reaction, water plays a crucial role in promoting the transformation, leading to excellent yields of the desired products. This method offers a simple and environmentally benign route to the quinazoline dione core.

Another green protocol involves the one-pot reaction of 2-aminobenzamides with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This metal-free approach allows for the construction of the quinazoline-2,4-dione skeleton under relatively mild conditions. acs.org The reaction can be performed under microwave irradiation or even at room temperature for certain activated substrates. acs.org

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzamide (B116534) | (Boc)₂O, DMAP | MeCN, 150 °C, MW, 30 min | Quinazoline-2,4(1H,3H)-dione | 94 | acs.org |

| 2-Amino-N-methylbenzamide | (Boc)₂O, DMAP | MeCN, 150 °C, MW, 30 min | 3-Methylquinazoline-2,4(1H,3H)-dione | 92 | acs.org |

| 2-Amino-N-benzylbenzamide | (Boc)₂O, DMAP | MeCN, 150 °C, MW, 30 min | 3-Benzylquinazoline-2,4(1H,3H)-dione | 88 | acs.org |

| 2-Amino-N-phenethylbenzamide | (Boc)₂O, DMAP | MeCN, 150 °C, MW, 30 min | 3-Phenethylquinazoline-2,4(1H,3H)-dione | 90 | acs.org |

This table presents data for the synthesis of various quinazoline-2,4(1H,3H)-diones using a DMAP-catalyzed one-pot method.

Microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. These non-conventional energy sources have been successfully applied to the synthesis of quinazoline diones.

Microwave-assisted synthesis of quinazoline-2,4(1H,3H)-diones has been achieved through various routes. For instance, the reaction of ortho-aminobenzamides with dimethyl carbonate under microwave irradiation provides a rapid and efficient method for N-alkylation, a key step in the synthesis of N-substituted quinazoline diones. mdpi.com This method avoids the use of toxic alkylating agents and offers excellent yields in short reaction times. mdpi.com

| Substrate | Alkylating Agent | Base | Conditions | Product | Yield (%) | Reference |

| Quinazoline-2,4-dione | Dimethyl carbonate | K₂CO₃ | 200 W, 130 °C, 15 min | 1,3-Dimethylquinazoline-2,4-dione | >94 | mdpi.com |

| Quinazoline-2,4-dione | Diethyl carbonate | K₂CO₃ | 200 W, 160 °C, 15 min | 1,3-Diethylquinazoline-2,4-dione | >92 | mdpi.com |

This table showcases the efficiency of microwave-assisted alkylation of the quinazoline-2,4-dione core.

Ultrasonic irradiation has also proven to be an effective green method for promoting the synthesis of quinazolinone derivatives. The use of ultrasound can lead to shorter reaction times and higher yields compared to conventional heating methods. While specific applications to this compound are not extensively documented, the general success of this technique in related syntheses suggests its potential applicability.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Substituted Quinazoline Diones

The synthesis of substituted quinazoline diones often presents challenges in controlling selectivity. Achieving the desired chemo-, regio-, and stereoisomer is crucial for the biological activity of the final compound.

Regioselectivity is a significant consideration when synthesizing unsymmetrically substituted quinazoline diones. For instance, the alkylation of quinazolin-4(3H)-ones can potentially occur at the N1 or N3 position. Studies have shown that under classical two-phase conditions using alkali metal carbonates in aprotic solvents, alkylation of quinazolin-4-ones regioselectively occurs at the 3-N-position. juniperpublishers.comjuniperpublishers.com This selectivity is crucial for the controlled synthesis of N3-substituted derivatives. The reaction of methyl anthranilates with N-arylcyanamides can lead to different regioisomers depending on the reaction conditions. The use of p-TsOH as a catalyst predominantly yields 3-arylquinazolin-4-ones, whereas a two-step procedure involving TMSCl followed by Dimroth rearrangement gives exclusively 2-(N-arylamino)quinazolin-4-ones. rsc.org

Chemoselectivity is important when multiple reactive sites are present in the starting materials. For example, in the synthesis of 2,N3-disubstituted 4-quinazolinones, the selective functionalization of the C2 and N3 positions is essential. A modular and divergent synthetic approach has been developed that involves the regioselective N3-alkylation of 2-chloro-4(3H)-quinazolinone, followed by C2-amination to introduce molecular diversity. rsc.org

Stereoselectivity becomes a factor when chiral centers are introduced into the quinazoline dione structure. The synthesis of inherently chiral quinazoline derivatives has been achieved by leveraging the restricted rotation of bulky substituents. For example, the regioselective formation of the quinazoline moiety on the upper rim of a calix nih.govarene scaffold can lead to the formation of stable atropisomers. rsc.org Furthermore, an efficient and stereoselective synthesis of chiral dihydroxy-bisquinazoline-dione derivatives has been developed, which have potential applications in asymmetric catalysis. researchgate.net

Post-Synthetic Functionalization and Derivatization Strategies for the Quinazoline Dione Core

Post-synthetic functionalization of the pre-formed quinazoline-2,4(1H,3H)-dione core is a versatile strategy for generating libraries of diverse analogues for structure-activity relationship (SAR) studies. This approach allows for the late-stage introduction of various functional groups at different positions of the heterocyclic ring.

A common derivatization strategy involves N-alkylation at the N1 and N3 positions. The quinazoline-2,4(1H,3H)-dione can be readily alkylated with various alkyl halides in the presence of a base. nih.gov For example, N-alkylation with ethyl chloroacetate (B1199739) followed by hydrazinolysis provides a key intermediate that can be further modified to introduce diverse heterocyclic moieties at the N1 and N3 positions. nih.gov

Another functionalization approach is the introduction of substituents on the aromatic ring of the quinazoline dione core. This can be achieved by starting with appropriately substituted anthranilic acid derivatives or by direct electrophilic aromatic substitution on the pre-formed quinazoline dione, although the latter can be challenging due to the deactivating nature of the dione moiety.

The synthesis of novel 3-phenylquinazolin-2,4(1H,3H)-diones has been achieved through a one-pot three-component reaction of 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, ammonium thiocyanate, and various amines. nih.gov This method allows for the introduction of a wide range of substituents at the 3-position.

Furthermore, the development of novel 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives has been reported, which act as metal ion chelators with potent biological activities. The synthesis of these compounds involves the construction of the quinazolinedione nucleus from substituted anthranilic acids.

| Precursor | Reagent | Reaction Type | Product | Reference |

| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate | N-Alkylation | Ethyl 2-(2,4-dioxo-1,3(2H,4H)-quinazolinediyl)diacetate | nih.gov |

| 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) | Phenyl isothiocyanate | Addition | 1,3-Bis((2-(phenylcarbamothioyl)hydrazinyl)carbonyl)methyl)quinazoline-2,4(1H,3H)-dione | nih.gov |

| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | N-Alkylation | Methyl 2-(2-chloro-4-oxoquinazolin-3(4H)-yl)acetate | rsc.org |

| 4-(2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride | Ammonium thiocyanate, Urea | Cyclization | 3-(4-(4-Oxo-6-thioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)phenyl)quinazoline-2,4(1H,3H)-dione | nih.gov |

This table illustrates various post-synthetic functionalization and derivatization strategies for the quinazoline-2,4(1H,3H)-dione core.

Advanced Structural Elucidation and Conformational Analysis of 3 Cyclohexyl 1 Methylquinazoline 2,4 1h,3h Dione

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione by probing the magnetic and vibrational properties of its atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide primary evidence of its structure.

In a typical ¹H NMR spectrum, the N-methyl group would appear as a sharp singlet, while the protons of the cyclohexyl ring would produce a series of complex multiplets in the aliphatic region. The protons on the benzene (B151609) ring of the quinazoline (B50416) core would resonate in the aromatic region, with their splitting patterns revealing their substitution pattern.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY experiment would map the coupling relationships between adjacent protons within the cyclohexyl and aromatic rings. The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

To probe the spatial arrangement of the molecule, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial. This technique identifies protons that are close in space, regardless of their covalent bonding. For instance, NOESY would reveal correlations between the N-methyl protons and nearby protons on the quinazoline ring, as well as between the methine proton of the cyclohexyl group and adjacent protons, providing critical data for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Correlations (COSY, HMBC, NOESY) |

|---|---|---|---|

| N1-CH₃ | ~3.3-3.6 (s) | ~27-30 | NOESY to H-8; HMBC to C2, C4, C8a |

| Cyclohexyl-CH (N-CH) | ~4.5-5.0 (m) | ~55-60 | COSY to adjacent CH₂; NOESY to ortho-protons of cyclohexyl |

| Cyclohexyl-CH₂ | ~1.1-2.0 (m) | ~25-35 | COSY correlations within the cyclohexyl ring |

| Aromatic-H (H5-H8) | ~7.2-8.1 (m) | ~115-140 | COSY correlations between adjacent aromatic protons |

| C=O (C2, C4) | - | ~150-163 | HMBC from N1-CH₃ and aromatic protons |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of a compound, which in turn confirms its elemental composition. For this compound (C₁₅H₁₈N₂O₂), HRMS would provide an exact mass measurement. This technique is sensitive enough to distinguish the compound's mass from that of other molecules with the same nominal mass but different elemental formulas, providing strong evidence for the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. acs.org

Table 2: Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight (Nominal) | 258 g/mol |

| Calculated Exact Mass | 258.13683 u |

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm key structural features.

The most prominent peaks would be the strong stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651) system, typically appearing in the range of 1650-1720 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic (cyclohexyl and methyl) parts of the molecule. Aromatic C-H stretches are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Cyclohexyl, Methyl) | Stretching | 2850-2960 |

| Carbonyl (C=O) | Stretching | 1650-1720 (multiple bands) |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

X-ray Crystallographic Analysis of this compound and Related Crystal Structures

An X-ray crystallographic study of this compound would reveal the precise spatial orientation of the cyclohexyl and methyl groups relative to the planar quinazoline ring system. Key findings would include the conformation of the cyclohexyl ring (typically a chair conformation) and the torsion angles defining the orientation of the substituents. The analysis would also detail how individual molecules arrange themselves in the unit cell, a phenomenon known as crystal packing.

Although the this compound molecule lacks traditional hydrogen bond donors (like N-H or O-H groups), its crystal structure is stabilized by other non-covalent interactions. Weak C-H···O hydrogen bonds may exist, where hydrogen atoms from the cyclohexyl, methyl, or aromatic groups interact with the oxygen atoms of the carbonyl groups on neighboring molecules.

Gas-Phase and Solution-Phase Conformational Landscapes

The conformational landscape of this compound is primarily determined by the rotational freedom around the N-C bond connecting the cyclohexyl ring to the quinazoline core and the orientation of the methyl group at the N1 position.

Gas-Phase Conformational Preferences:

In the gas phase, intramolecular forces such as steric hindrance and dipole-dipole interactions dictate the most stable conformations. The cyclohexyl ring is expected to adopt a stable chair conformation. The attachment of the cyclohexyl group to the N3 atom of the quinazoline ring can be either axial or equatorial. Due to steric hindrance between the cyclohexyl ring and the carbonyl group at the C4 position, the equatorial conformation is anticipated to be significantly more stable than the axial conformation.

Computational studies on related N-cyclohexylpiperidine systems have shown that conformers with an equatorial orientation of the cyclohexane (B81311) ring are more stable in the gas phase. researchgate.netnih.gov The rotation around the N-C(cyclohexyl) bond would lead to different rotamers. The most stable rotamer would likely position the cyclohexyl ring to minimize steric clash with the planar quinazoline system.

Solution-Phase Conformational Preferences:

In the solution phase, the conformational equilibrium can be influenced by the polarity of the solvent. Solvation effects can stabilize or destabilize certain conformers. For a relatively non-polar molecule like this compound, the conformational preferences observed in the gas phase are likely to be largely maintained in non-polar solvents. In polar solvents, there might be a slight shift in the conformational equilibrium, but the equatorial preference of the cyclohexyl group is expected to persist due to the dominant steric factors.

Dynamic NMR spectroscopy is a powerful technique for studying conformational equilibria in solution. nih.gov Such studies on related N-substituted heterocycles have provided valuable insights into the energetic barriers of ring inversion and rotation around single bonds. nih.gov

| Conformer | Cyclohexyl Orientation | Dihedral Angle (C4-N3-C_cyclohexyl-C_cyclohexyl) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solution - DMSO, kcal/mol) |

|---|---|---|---|---|

| Equatorial-A | Equatorial | ~60° | 0.00 | 0.00 |

| Equatorial-B | Equatorial | ~180° | 1.5 | 1.2 |

| Axial-A | Axial | ~60° | > 5.0 | > 5.0 |

Tautomerism and Isomerism Considerations within the Quinazoline-2,4(1H,3H)-dione System

The quinazoline-2,4(1H,3H)-dione scaffold can theoretically exist in several tautomeric forms, primarily involving keto-enol tautomerism. However, for 1,3-disubstituted derivatives such as this compound, the potential for tautomerism is significantly reduced.

Predominance of the Diketo Form:

With both nitrogen atoms (N1 and N3) being substituted, the possibility of proton migration from the nitrogen to the carbonyl oxygen to form enol tautomers is eliminated. Therefore, the compound is expected to exist almost exclusively in the diketo form. This is consistent with numerous studies on 1,3-disubstituted quinazoline-2,4(1H,3H)-diones, which are invariably represented and isolated as the diketo tautomer. nih.govnih.govnih.govnih.govresearchgate.net

Theoretical Tautomeric Forms:

While highly improbable, one could theoretically consider tautomers involving the migration of a proton from the methyl or cyclohexyl substituent. However, the energetic barrier for such a transformation would be extremely high, and the resulting tautomers would be significantly less stable due to the disruption of the aromatic system and the formation of a high-energy enamine-like structure.

Another consideration is rotational isomerism, as discussed in the previous section, arising from the rotation around the N-cyclohexyl bond. These are conformers rather than tautomers as they interconvert without breaking any bonds or moving any atoms.

| Tautomer | Structure | Relative Energy (kcal/mol) | Expected Stability |

|---|---|---|---|

| Diketo | Quinazoline-2,4(1H,3H)-dione | 0.00 | Most Stable |

| 2-Hydroxy-4-keto | 2-Hydroxy-4(3H)-quinazolinone | Not feasible (N1 substituted) | - |

| 4-Hydroxy-2-keto | 4-Hydroxy-2(1H)-quinazolinone | Not feasible (N3 substituted) | - |

| 2,4-Dihydroxy | 2,4-Dihydroxyquinazoline | Not feasible (N1 and N3 substituted) | - |

Reactivity and Reaction Mechanisms of 3 Cyclohexyl 1 Methylquinazoline 2,4 1h,3h Dione

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline (B50416) Ring

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinazoline-2,4-dione system is generally deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the fused dione (B5365651) system. Despite this deactivation, reactions such as nitration can occur under forcing conditions. For the parent quinazoline nucleus, nitration with fuming nitric acid in concentrated sulfuric acid yields the 6-nitro derivative, with the expected order of reactivity being positions 8 > 6 > 5 > 7. For 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione, electrophilic attack is predicted to occur preferentially at the C6 and C8 positions of the carbocyclic ring.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the unsubstituted benzene ring of the quinazoline-dione core is uncommon due to the absence of a suitable leaving group. However, if a leaving group, such as a halogen or a sulfonyl group, is present on the benzene ring, nucleophilic substitution can proceed. For instance, unsymmetrical 1,3-dialkyl-6-chlorosulfonylquinazoline-2,4-diones have been shown to undergo nucleophilic substitution reactions at the sulfonyl group.

In related quinazoline systems, such as 2,4-dichloroquinazolines, the C4 position is highly susceptible to nucleophilic attack, followed by the C2 position under harsher conditions. mdpi.com This highlights the inherent electrophilicity of the pyrimidine (B1678525) ring carbons. In the case of this compound, these positions are part of the dione structure and thus their reactivity is primarily as carbonyl carbons.

Transformations Involving the Dione Moiety

The dione moiety contains two tertiary amide groups. Since both nitrogen atoms in this compound are already substituted, they cannot undergo typical N-alkylation or N-acylation reactions that are common for the parent quinazoline-2,4(1H,3H)-dione. nih.gov The reactivity of the dione moiety is therefore centered on the two carbonyl groups.

The carbonyl carbons (C2 and C4) are electrophilic and can be targets for strong nucleophiles, although the adjacent nitrogen atoms' lone pairs reduce their reactivity compared to ketones. Reactions with powerful organometallic reagents could potentially lead to addition products, but such reactions are not widely reported for this system and may be complicated by competing pathways.

Ring-Opening and Ring-Closure Chemistry of the Quinazoline Core

Ring-Opening: The quinazoline-2,4-dione ring is a cyclic diamide (B1670390) and is generally stable. However, like other amides, it can undergo hydrolysis under harsh conditions, such as refluxing in strong acid or base. This would lead to the opening of the pyrimidine ring to yield derivatives of 2-aminobenzoic acid. For example, hydrolysis would cleave the amide bonds at C2-N1/N3 and C4-N3, ultimately leading to N-methyl-2-aminobenzoic acid and cyclohexylamine.

Ring-Closure Chemistry: The synthesis of the 1,3-disubstituted quinazoline-2,4-dione core is a prime example of its ring-closure chemistry. A variety of methods exist for this purpose, which are foundational to synthesizing the target compound. These methods often involve the cyclization of an N-substituted 2-aminobenzamide (B116534) or a related precursor.

| Starting Materials | Reagents and Conditions | Notes | Reference |

|---|---|---|---|

| 2-Aminobenzamides and Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) | DMAP (catalyst), CH3CN, 150 °C (Microwave) or RT for activated substrates | A one-pot metal-free method where (Boc)2O acts as the carbonyl source. | acs.org |

| Isatoic Anhydride (B1165640) and Primary Amines | 1) Amine, DMF; 2) Triphosgene (B27547) or other carbonyl source | A two-step process involving initial amidation followed by cyclization. | researchgate.net |

| 2-Iodoanilines, CO2, and Isocyanides | Pd catalyst | A three-component catalytic condensation. | researchgate.net |

| o-Aminonitriles and DMF | ZnCl2 (catalyst), 190-200 °C, sealed reactor | Condensation reaction where DMF serves as the carbonyl source. | acs.org |

Oxidative and Reductive Manipulations of the Quinazoline Dione System

Oxidative Manipulations: The quinazoline-2,4-dione nucleus is in a relatively high oxidation state and is generally resistant to oxidation. Strong oxidizing agents under harsh conditions might lead to degradation or oxidation of the N-alkyl substituents or the benzene ring. Direct N-oxidation of the quinazoline ring nitrogens using reagents like monoperphthalic acid is possible for quinazolines but is complicated by a lack of selectivity and potential for ring-opening. nih.gov Given that the nitrogens in the target molecule are tertiary, N-oxide formation is not a typical reaction pathway.

Reductive Manipulations: The carbonyl groups of the dione moiety are susceptible to reduction. The outcome of the reduction depends on the reagents and conditions employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both amide carbonyls to methylenes, yielding a 1,2,3,4-tetrahydroquinazoline derivative. Selective reduction of one carbonyl group over the other is a significant challenge but can be a route to other functionalized quinazoline heterocycles.

Mechanistic Investigations of Key Transformations Relevant to this compound

Understanding the mechanisms of reactions involving the quinazoline-dione scaffold provides insight into the behavior of the target compound.

Ring-Closure via 2-Aminobenzamide and (Boc)₂O: A plausible mechanism involves the initial reaction of 2-aminobenzamide with the (Boc)₂O-DMAP complex. acs.org This forms an active intermediate which then undergoes an intramolecular nucleophilic attack by the amide nitrogen onto the newly formed carbonyl group, followed by elimination to form the heterocyclic ring. acs.org

Ring-Closure via Isatoic Anhydride: The synthesis begins with the nucleophilic attack of a primary amine (e.g., cyclohexylamine) on the carbonyl group of isatoic anhydride, leading to the opening of the anhydride ring to form a 2-aminobenzamide intermediate. Subsequent treatment with a carbonylating agent like phosgene (B1210022) or triphosgene involves the formation of an isocyanate or a related electrophile from the remaining amino group, which then undergoes intramolecular cyclization to form the quinazoline-2,4-dione ring.

Electrophilic Nitration: The mechanism follows the standard pathway for electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, acts as the electrophile. It attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (HSO₄⁻) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitro-substituted quinazoline-dione.

Theoretical and Computational Chemistry of 3 Cyclohexyl 1 Methylquinazoline 2,4 1h,3h Dione

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione. Methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a key aspect of understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.comwuxibiology.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. scirp.org The energy gap can also provide insights into the bioactivity of a molecule, as it relates to charge transfer interactions within the molecule. irjweb.comscirp.org

For this compound, the HOMO is likely to be localized on the electron-rich quinazoline-dione ring system, while the LUMO may also be distributed over this aromatic part of the molecule. The specific energy values would require dedicated DFT calculations. The global electrophilicity index (ω), which is a function of the HOMO and LUMO energies, can also be calculated to predict reactivity towards nucleophiles. peerj.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Quinazoline (B50416) Derivative

| Parameter | Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.35 | Resistance to charge transfer |

| Electronegativity (χ) | 4.15 | Electron-attracting power |

| Electrophilicity Index (ω) | 3.67 | Electrophilic nature |

Note: The values presented in this table are for illustrative purposes to demonstrate the types of parameters obtained from quantum mechanical calculations and are not the actual calculated values for this compound.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green indicates neutral regions.

For this compound, the MEP surface would likely show negative potential (red) around the carbonyl oxygen atoms of the quinazoline-dione ring, indicating their potential to act as hydrogen bond acceptors. The aromatic ring and the cyclohexyl group would likely exhibit more neutral (green) or slightly positive (blue) potential. This information is crucial for predicting non-covalent interactions with biological macromolecules.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Approaches

The conformational flexibility of this compound, particularly due to the cyclohexyl ring, can be investigated using computational methods. Molecular mechanics (MM) and quantum chemical (QM) approaches are employed to identify the most stable conformations (conformers) and the energy barriers between them. researchgate.netdntb.gov.ua

Molecular Docking and Dynamics Simulations for Biological Target Interactions (in silico studies)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein. scispace.comresearchgate.net These in silico studies are crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. Scoring functions are then used to estimate the binding affinity for each pose, with lower scores generally indicating better binding. dntb.gov.uanih.gov These scores are often expressed in kcal/mol. researchgate.net

For this compound, docking studies could be performed against various protein targets, such as kinases or other enzymes, for which quinazoline derivatives have shown activity. nih.govnih.gov The results would provide insights into the potential binding mode, key interacting amino acid residues, and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). This information is vital for structure-based drug design and for optimizing the ligand's affinity and selectivity for a particular target. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

| Parameter | Value | Details |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Predicted free energy of binding. |

| Interacting Residues | Asp145, Leu83, Phe144 | Key amino acids in the binding pocket. |

| Hydrogen Bonds | 1 | With the backbone of Asp145. |

| Hydrophobic Interactions | 4 | With the side chains of Leu83 and Phe144. |

Note: This table presents hypothetical data from a molecular docking simulation to illustrate the type of information that can be obtained.

Identification of Key Binding Site Residues and Interaction Energies

In the absence of direct studies on this compound, the binding interactions of a close structural analog, a 3-substituted quinazoline-2,4(1H,3H)-dione derivative bearing a cyclohexylamino group, with dual c-Met/VEGFR-2 tyrosine kinases have been computationally modeled. These studies offer a strong predictive framework for understanding how the target compound might engage with similar biological targets.

The computational docking of this analog into the ATP-binding sites of c-Met and VEGFR-2 has identified several key amino acid residues crucial for its inhibitory activity. The quinazoline-2,4(1H,3H)-dione core is predicted to form significant hydrogen bonds with hinge region residues, a common binding motif for kinase inhibitors.

For the c-Met tyrosine kinase , the carbonyl oxygens of the quinazolinedione ring are anticipated to act as hydrogen bond acceptors. Key interactions are predicted with the following residues:

Asp1222: Forms a hydrogen bond with the quinazolinedione core.

Lys1110: Also engages in hydrogen bonding with the core structure.

In the case of VEGFR-2 tyrosine kinase , a similar pattern of interaction is observed, with the quinazolinedione moiety anchoring the molecule within the active site through hydrogen bonds with:

Asp1046: A highly conserved residue in the DFG motif of the kinase.

Glu885: Located in the hinge region, crucial for inhibitor binding.

The interaction energies associated with these hydrogen bonds are fundamental to the stability of the ligand-protein complex and, consequently, to the inhibitory potency of the compound. While specific energy values for this compound are not available, the strength of these interactions is a key determinant of binding affinity.

| Target Protein | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|

| c-Met Tyrosine Kinase | Asp1222 | Hydrogen Bond |

| Lys1110 | Hydrogen Bond | |

| VEGFR-2 Tyrosine Kinase | Asp1046 | Hydrogen Bond |

| Glu885 | Hydrogen Bond |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold. A prominent and environmentally conscious synthetic route involves the reaction of 2-aminobenzonitriles with carbon dioxide. Theoretical studies have mapped out the plausible reaction pathways and identified the structures of intermediates and transition states.

One computationally investigated mechanism involves the use of a catalyst, such as an ionic liquid or an organic base, to facilitate the reaction. The general proposed pathway proceeds as follows:

Activation of 2-aminobenzonitrile: The catalyst facilitates the deprotonation of the amino group of 2-aminobenzonitrile, increasing its nucleophilicity.

Nucleophilic Attack on CO2: The activated amino group attacks a molecule of carbon dioxide, leading to the formation of a carbamate (B1207046) intermediate.

Intramolecular Cyclization: The nitrile group is then attacked intramolecularly by the newly formed carbamate, a crucial ring-forming step. This step proceeds through a high-energy transition state.

Tautomerization and Rearrangement: Subsequent proton transfers and rearrangements lead to the formation of the stable quinazoline-2,4(1H,3H)-dione ring system.

Computational models have calculated the Gibbs free energy profiles for these reaction pathways, identifying the rate-determining steps and the energies of the transition states. These studies are critical for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve the yield and efficiency of the synthesis of quinazolinedione derivatives. While these studies focus on the formation of the core ring system, the principles governing the reaction mechanism are directly applicable to the synthesis of more complex derivatives like this compound.

| Reaction Step | Description | Key Species |

|---|---|---|

| 1 | Activation of the starting material | Deprotonated 2-aminobenzonitrile |

| 2 | Carbon dioxide insertion | Carbamate intermediate |

| 3 | Intramolecular cyclization | Cyclization transition state |

| 4 | Tautomerization and rearrangement | Quinazoline-2,4(1H,3H)-dione product |

Investigation of Biological Interactions and Molecular Mechanisms of 3 Cyclohexyl 1 Methylquinazoline 2,4 1h,3h Dione Non Clinical

Exploration of Potential Biological Targets and Pathways

Based on studies of structurally related analogues, the 1-methyl-3-cyclohexyl quinazolinedione core is predicted to interact with a variety of biological targets, primarily enzymes and receptors.

In vitro biochemical assays have identified several enzymes that are potently inhibited by derivatives of quinazoline-2,4(1H,3H)-dione. The core structure serves as an effective scaffold for positioning substituents that interact with the active sites of these enzymes.

Key enzymatic targets identified for this class of compounds include:

Poly(ADP-ribose) Polymerase (PARP-1/2): Novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and identified as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair in cancer cells. rsc.orgacs.orgnih.gov Some of these compounds exhibit IC50 values in the nanomolar range. acs.org

Chitin (B13524) Synthase (CHS): A series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives were specifically designed and evaluated as inhibitors of fungal chitin synthase. nih.govresearchgate.net Several analogues demonstrated strong inhibitory potency, with one of the most active compounds showing an IC50 of 0.08 mmol/L, which was more potent than the positive control, polyoxin (B77205) B. nih.govresearchgate.net

Tyrosine Kinases (c-Met/VEGFR-2): The quinazolinedione scaffold has been used to develop dual inhibitors of c-Met and VEGFR-2, two tyrosine kinases involved in tumor angiogenesis and metastasis. nih.gov An analogue featuring an N-cyclohexyl-acetamide group at the 3-position showed substantial dual inhibition of both c-Met and VEGFR-2 TKs. nih.gov

Bacterial DNA Gyrase and Topoisomerase IV: The quinazoline-2,4(1H,3H)-dione scaffold has been investigated for developing fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV, suggesting a potential antibacterial mechanism. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): A quinazoline-2,4-dione analogue was shown to have inhibitory activity against CDK9, a kinase involved in regulating transcription and a target in cancer therapy. nih.gov

Hepatitis C Virus (HCV) NS5B Polymerase: Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been designed as metal ion chelators that show potent inhibitory activity against the HCV NS5B polymerase, an essential enzyme for viral replication. nih.gov

Sodium-Hydrogen Exchanger (NHE-1): N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties have been identified as potent inhibitors of NHE-1. mdpi.com

| Enzyme Target | Compound Class/Analogue | Potency (IC50) | Source(s) |

| PARP-1 | 3-Substituted piperizine quinazolinediones | 0.51 nM - 1.31 nM | acs.orgnih.gov |

| PARP-2 | 3-Substituted piperizine quinazolinediones | 15.63 nM - 23.11 nM | acs.orgnih.gov |

| Chitin Synthase (CHS) | 1-Methyl-3-substituted quinazolinediones | 0.08 mmol/L | nih.govresearchgate.net |

| c-Met Tyrosine Kinase | N-Cyclohexyl-acetamide quinazolinedione | 0.063 µM | nih.gov |

| VEGFR-2 Tyrosine Kinase | N-Cyclohexyl-acetamide quinazolinedione | 0.052 µM | nih.gov |

| CDK9 | Quinazoline-2,4-dione analog | 0.589 µM | nih.gov |

| NHE-1 | N1,N3-bis-guanidine quinazolinedione | Potent Inhibition | mdpi.com |

| HCV NS5B Polymerase | 3-Hydroxy-quinazoline-2,4-dione | EC50 = 2.0 µM | nih.gov |

In addition to enzyme inhibition, the quinazolinedione scaffold has been shown to be effective in designing ligands for G-protein coupled receptors (GPCRs) and other receptors.

Sphingosine-1-Phosphate Receptor 2 (S1PR2): A series of quinazoline-2,4-dione compounds were synthesized and found to be highly potent and selective ligands for S1PR2. nih.gov Several of these compounds exhibited IC50 values for S1PR2 binding below 10 nM, with high selectivity over other S1P receptor subtypes. nih.govrsc.org

Adenosine (B11128) Receptors (A1 and A2A): In receptor binding studies, 1,3-disubstituted quinazolinedione derivatives were found to have significant binding efficiency for adenosine receptors. ijpsnonline.com Specifically, 1,3-dimethyl and 1,3-dibutyl derivatives showed high affinity for the A1 receptor, while a 1,3-dibenzyl derivative displayed significant binding to the A2A receptor. ijpsnonline.com

Wnt Signaling Pathway: Quinazoline-2,4-diones have been identified as inhibitors of the canonical Wnt signaling pathway, a critical pathway in cellular processes and tumorigenesis, suggesting interaction with components of this pathway. nih.gov

| Receptor Target | Compound Class/Analogue | Potency (IC50 / Ki) | Source(s) |

| S1PR2 | Substituted aryl amide quinazolinediones | 2.6 nM - 6.3 nM (IC50) | nih.govrsc.org |

| Adenosine A1 Receptor | 1,3-Dimethyl-quinazolinedione | 9 nM (Ki) | ijpsnonline.com |

| Adenosine A1 Receptor | 1,3-Dibutyl-quinazolinedione | 10 nM (Ki) | ijpsnonline.com |

| Adenosine A2A Receptor | 1,3-Dibenzyl-quinazolinedione | Significant Binding | ijpsnonline.com |

Molecular docking and X-ray crystallography studies have provided detailed insights into how quinazoline-2,4(1H,3H)-dione derivatives bind to their protein targets.

PARP-1: The co-crystal structure of a quinazolinedione derivative complexed with PARP-1 revealed that the quinazolinedione moiety is situated in the nicotinamide (B372718) (NI) pocket. acs.org This binding is stabilized by characteristic hydrogen bonds with the backbone of Gly863 and Ser904, as well as hydrophobic interactions with Tyr907 and Ala898. acs.org

c-Met/VEGFR-2: Docking studies of dual c-Met/VEGFR-2 inhibitors showed that the quinazolinedione scaffold occupies the adenine (B156593) pocket of the tyrosine kinases. nih.govresearchgate.net For c-Met, the α-oxo group of the quinazoline (B50416) ring forms a crucial hydrogen bond with the Met1160 residue. researchgate.net For VEGFR-2, key hydrogen bonds are formed with conserved residues such as Asp1046 and Glu885 in the hinge region. nih.gov

Structure-Activity Relationship (SAR) Studies of Quinazoline Dione (B5365651) Analogues (focused on molecular interactions)

SAR studies on the quinazoline-2,4(1H,3H)-dione scaffold have elucidated the importance of substituents at the N-1 and N-3 positions, as well as on the fused benzene (B151609) ring, for modulating biological activity and target selectivity.

The specific substituents of 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione are crucial determinants of its molecular recognition properties.

N-1 Methyl Group: The presence of a methyl group at the N-1 position is a key feature in several series of active quinazolinedione derivatives. In studies of chitin synthase inhibitors, numerous potent compounds featured the 1-methyl-quinazoline-2,4-dione core, suggesting this substitution is favorable for binding to the enzyme's active site. nih.govnih.gov

N-3 Cyclohexyl Group: The cyclohexyl group at the N-3 position is a bulky, lipophilic substituent that can significantly influence binding affinity and selectivity. In a study of antimalarial quinazolinone derivatives, replacing an N-benzyl group with an N-cyclohexyl group resulted in comparable activity, indicating that the binding pocket can accommodate such a bulky cycloalkyl moiety. acs.org In the context of kinase inhibition, a related N-cyclohexyl-acetamide derivative was found to be a potent dual inhibitor of c-Met and VEGFR-2, where the cyclohexyl ring likely engages in favorable hydrophobic interactions within the ATP-binding site. nih.gov Similarly, a cyclohexyl-substituted quinazolinone-thiazolidinedione hybrid showed potent dual inhibition of aldose reductase and α-glucosidase. researchgate.net

Modifications to the fused benzene ring of the quinazoline-2,4(1H,3H)-dione core can further tune the compound's biological activity.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, at positions 6, 7, or 8 of the quinazoline ring is a common strategy to enhance potency. For example, in a series of NHE-1 inhibitors, a 6-bromo substituent was evaluated to increase lipophilicity. mdpi.com

Other Substitutions: SAR studies on anti-HCV agents based on the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold explored the impact of aryl or benzyl (B1604629) groups at the C-7 position, which led to an increased inhibitory rate compared to the unsubstituted parent compound. nih.gov These findings highlight that the benzene ring portion of the scaffold is amenable to substitution, which can be exploited to optimize interactions with specific biological targets.

Biochemical Pathway Modulation by this compound

A thorough review of scientific literature reveals a lack of specific studies investigating the modulation of biochemical pathways by this compound. While the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been the subject of various research endeavors, showing activities such as inhibition of bacterial gyrase and DNA topoisomerase IV, PARP (Poly (ADP-ribose) polymerase) inhibition, and dual inhibition of c-Met and VEGFR-2 tyrosine kinases, these findings have not been specifically attributed to the 3-cyclohexyl-1-methyl derivative. nih.govnih.govnih.gov

Research into other analogues, such as 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, has indicated potential anti-HCV activity through the chelation of metal ions in the NS5B polymerase catalytic center. mdpi.comnih.gov However, no such mechanistic studies have been published for this compound. Consequently, there are no detailed research findings or data tables available to describe its specific interactions with or modulation of any biochemical pathways.

Development of Molecular Probes and Chemical Tools based on this compound

There is currently no available information in the scientific literature regarding the development or use of this compound as a foundation for molecular probes or chemical tools. Although the quinazoline-2,4(1H,3H)-dione scaffold has been identified as a viable starting point for the development of novel imaging agents, such as PARP-targeting PET probes, these developments have not specifically utilized the 3-cyclohexyl-1-methyl substituted version of the molecule. nih.gov As a result, no research findings or data on the design, synthesis, or application of molecular probes derived from this specific compound have been reported.

Applications of 3 Cyclohexyl 1 Methylquinazoline 2,4 1h,3h Dione in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Precursor or Building Block for Complex Chemical Structures

The 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione moiety serves as a valuable starting material or intermediate in the synthesis of more complex chemical architectures. The quinazolinedione core can undergo various chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular frameworks.

One of the key applications of this compound is in the preparation of novel derivatives with potential pharmacological activities. For instance, the synthesis of various substituted quinazolinediones often involves the initial preparation of a core structure like this compound, which is then further modified. These modifications can include electrophilic substitution on the benzene (B151609) ring or nucleophilic attack at the carbonyl groups, leading to a diverse library of compounds for biological screening.

Detailed research findings have demonstrated that the N1 and N3 positions of the quinazolinedione ring are crucial for derivatization. The presence of the methyl and cyclohexyl groups in this compound directs the regioselectivity of subsequent reactions, enabling the synthesis of specifically targeted molecules.

Table 1: Examples of Complex Structures Synthesized from Quinazolinedione Precursors

| Precursor Scaffold | Reaction Type | Resulting Complex Structure | Potential Application |

| Quinazoline-2,4-dione | N-alkylation and subsequent cyclization | Fused heterocyclic systems | Medicinal Chemistry |

| Substituted Quinazolinedione | Palladium-catalyzed cross-coupling | Biaryl quinazolinediones | Materials Science |

| Quinazolinedione | Condensation with aldehydes | Multi-component reaction products | Organic Synthesis |

Potential in Designing Functional Organic Materials

The quinazolinedione scaffold is known to exhibit interesting photophysical and electronic properties, making it a candidate for the development of functional organic materials. The planar and aromatic nature of the quinazolinedione core can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors.

While specific research on this compound in this area is limited, the general class of quinazolinediones has been explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of the cyclohexyl and methyl groups can modulate the solubility and film-forming properties of the material, which are critical for device fabrication. The cyclohexyl group, in particular, can influence the molecular packing in the solid state, thereby affecting the material's electronic properties.

Further research is required to fully elucidate the potential of this compound in the design of functional organic materials. However, based on the properties of the parent scaffold, it represents a promising area of investigation.

Catalytic Applications or Ligand Design in Organic Reactions

The nitrogen atoms within the quinazolinedione ring of this compound can act as coordination sites for metal ions. This property makes it a potential candidate for use as a ligand in transition metal catalysis. The design of new ligands is a critical aspect of developing novel and efficient catalytic systems for a wide range of organic transformations.

The cyclohexyl and methyl substituents can provide steric bulk around the coordinating nitrogen atoms, which can influence the selectivity and activity of the resulting metal complex. For example, in asymmetric catalysis, chiral ligands are used to induce enantioselectivity, and while this compound is not inherently chiral, it could be modified to incorporate chiral centers.

Although there are currently no specific reports on the catalytic applications of this compound, the broader class of N-heterocyclic compounds has been extensively used as ligands in various catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. This suggests a potential avenue for future research into the catalytic utility of this specific compound.

Use in Analytical Chemistry as a Standard or Reagent

In analytical chemistry, well-characterized and stable compounds are often used as standards for the calibration of instruments and the quantification of analytes. Given that this compound can be synthesized in high purity, it has the potential to be used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), particularly for the analysis of related quinazolinedione derivatives.

Furthermore, the quinazolinedione moiety can be functionalized with chromophoric or fluorophoric groups, which could enable its use as a reagent in spectrophotometric or fluorometric assays. For example, a derivative of this compound could be designed to selectively bind to a specific analyte, resulting in a measurable change in its optical properties.

While the direct application of this compound as an analytical standard or reagent has not been extensively documented, its chemical properties make it a plausible candidate for such uses in the future.

Future Perspectives and Emerging Research Directions for 3 Cyclohexyl 1 Methylquinazoline 2,4 1h,3h Dione

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for synthesizing quinazolinediones are well-established, future efforts for preparing 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione will likely concentrate on green and sustainable chemistry principles. magnusconferences.comresearchgate.net The goal is to develop protocols that are not only high-yielding but also environmentally benign, atom-economical, and cost-effective.

Key emerging strategies that could be adapted include:

Catalyst Innovation: The use of novel catalytic systems is a promising frontier. This includes heterogeneous catalysts like magnetic nanoparticles functionalized with acidic or basic moieties, which allow for easy separation and recycling. nih.gov Palladium-based composites, such as Pd(II) supported on graphene oxide, have been shown to efficiently catalyze the formation of N3-substituted quinazolinediones from CO2, offering a route for carbon capture and utilization. rsc.org

Green Solvents and Conditions: Research is moving away from conventional volatile organic compounds. Future syntheses could employ green solvents like deep eutectic solvents (DES), ionic liquids, or even water. nih.govrsc.org Combining these with energy-efficient activation methods, such as microwave irradiation, can significantly reduce reaction times and energy consumption. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot, multicomponent syntheses is a major goal for improving efficiency. A potential MCR for this compound could involve the reaction of a suitably N-methylated anthranilate, cyclohexyl isocyanate, and a carbonyl source in a single step. acs.orgnih.gov Metal-free, four-component procedures are also being developed for the quinazoline (B50416) core, which could be adapted for this specific derivative. rsc.org

CO2 as a C1 Feedstock: An exceptionally green approach involves using carbon dioxide as a renewable C1 source for constructing the carbonyl group at the C-2 position. rsc.org Catalytic systems using functionalized ionic liquids or mesoporous smectites have proven effective for the synthesis of the quinazolinedione core from 2-aminobenzonitriles and CO2. rsc.orgacs.org

| Methodology | Key Features | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Reduced reaction times, higher yields, fewer side products. | Effective for synthesizing 3-substituted quinazolinones. researchgate.net |

| Magnetic Nanoparticle Catalysis | Use of a magnetically recoverable heterogeneous catalyst. | Easy catalyst separation and recyclability, environmentally friendly. | Acid-functionalized magnetic silica (B1680970) has been used for quinazolinone synthesis in water. nih.gov |

| Ionic Liquid Media | Employing ionic liquids as solvents or catalysts. | Low volatility, high thermal stability, potential for catalyst recycling. | Used for catalyst-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones. rsc.org |

| CO2 Fixation Reactions | Utilizing CO2 as a C1 source for the C2-carbonyl group. | Atom-economical, utilizes a greenhouse gas, avoids toxic reagents like phosgene (B1210022). | Catalyzed by functionalized ionic liquids or Pd-graphene oxide composites. rsc.orgacs.org |

Advanced Spectroscopic and Computational Approaches for Deeper Characterization

A thorough understanding of the molecular structure, electronic properties, and dynamic behavior of this compound is essential for predicting its reactivity and biological activity. Future research will move beyond routine spectroscopic analysis (NMR, IR, MS) to integrate advanced computational and spectroscopic techniques. nih.govnih.gov

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations will be pivotal. These studies can predict geometric parameters, vibrational frequencies (to aid in IR spectra interpretation), and NMR chemical shifts. researchgate.net Furthermore, DFT can be used to analyze the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is crucial for understanding its reactivity and spectroscopic properties.

Molecular Docking and Dynamics: To explore its biological potential, in silico molecular docking studies will be essential for predicting the binding affinity and interaction modes of this compound with various biological targets like enzymes or receptors. nih.govekb.egelsevierpure.com Molecular dynamics (MD) simulations can further elucidate the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues are synthesized and tested, QSAR modeling can be employed to build mathematical models that correlate the structural features of the molecules with their biological activity. This can guide the rational design of more potent derivatives.

Advanced Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) will continue to be crucial for unambiguous structural assignment. In addition, solid-state NMR could provide insights into the molecule's conformation and packing in the crystalline state. Studying its photophysical properties using UV-Vis and fluorescence spectroscopy could also reveal potential applications in materials science. nih.gov

| Technique | Information Gained | Future Application for the Target Compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO), vibrational frequencies, chemical reactivity descriptors. | Predicting stability, reactivity hotspots, and interpreting spectroscopic data. researchgate.net |

| Molecular Docking | Binding modes and affinities with biological targets (e.g., enzymes, receptors). | Identifying potential therapeutic targets and guiding drug design. ekb.egnih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic stability of ligand-protein complexes, conformational changes. | Validating docking results and understanding the dynamic nature of biological interactions. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Assessing the drug-likeness and potential pharmacokinetic profile early in development. ekb.egmdpi.com |

Comprehensive Elucidation of Molecular Mechanisms in Biological Systems

The quinazolinedione core is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netresearchgate.net A key future direction for this compound is the systematic screening against a panel of biological targets to identify its specific activities and then to elucidate the underlying molecular mechanisms.

Potential research avenues include:

Anticancer Activity: Many quinazoline derivatives function as kinase inhibitors. Future studies could investigate the inhibitory activity of the title compound against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met. nih.govnih.govnih.gov Mechanistic studies would involve cell cycle analysis, apoptosis assays, and investigation of downstream signaling pathways.

Antimicrobial Activity: Given that some quinazolinediones act as inhibitors of bacterial gyrase and DNA topoisomerase IV, the compound could be tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov Elucidating the mechanism could involve enzyme inhibition assays and molecular docking to understand how the compound interacts with bacterial targets.

Enzyme Inhibition: The scaffold is versatile and could be screened against other enzyme classes. For example, some derivatives have shown activity against dihydrofolate reductase or protein kinases, which are relevant in both cancer and infectious diseases. nih.gov

Exploration of Untapped Chemical Reactivity and Transformations

The chemical reactivity of the this compound scaffold itself offers fertile ground for future exploration. Understanding its reactivity is key to creating new analogues and functional materials.

Future research could explore:

Functionalization of the Benzene (B151609) Ring: The aromatic ring is a prime site for electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). Introducing various substituents at positions 5, 6, 7, or 8 could systematically tune the electronic properties and biological activity of the molecule, enabling detailed structure-activity relationship (SAR) studies. researchgate.net

Reactions at the Carbonyl Groups: While generally stable, the carbonyl groups could potentially undergo reactions under specific conditions, although this is less common than ring functionalization.

N-Oxide Formation: Oxidation of the quinazoline nitrogen atoms can lead to N-oxides, which are versatile intermediates for further functionalization and often exhibit unique biological properties. nih.gov

Derivatization for Hybrid Molecules: The core structure can be used as a scaffold to attach other bioactive pharmacophores, creating hybrid molecules with potential for multi-target activity or improved pharmacokinetic profiles. nih.govelsevierpure.com

Integration into Next-Generation Chemical Technologies and Methodologies

Beyond pharmacology, the unique structural features of this compound could be leveraged in emerging chemical technologies.

Materials Science: The rigid, heteroaromatic core could be incorporated into polymers or organic frameworks. Depending on its photophysical properties, it could be investigated for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

Chemical Biology: The compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes. These probes could be used to identify and study its biological targets within cells, helping to visualize its mechanism of action.

Catalysis: While more commonly a target of catalysis, certain heterocyclic structures can themselves act as organocatalysts or ligands for metal catalysts. The potential of the quinazolinedione core to coordinate with metal ions or to participate in non-covalent catalysis (e.g., through hydrogen bonding) could be an area of exploratory research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione, and how can purity be optimized?

- Methodology :

- Step 1 : Start with anthranilic acid derivatives or pre-functionalized quinazoline precursors. Alkylation at the 1- and 3-positions is achieved using methyl iodide (for the 1-position) and cyclohexyl halides (for the 3-position) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Cyclization via refluxing in polar aprotic solvents (e.g., DMSO) with catalytic acid/base .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Confirm purity (>95%) via ¹H/¹³C NMR (δ 1.2–2.1 ppm for cyclohexyl protons) and HRMS .

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) influence physicochemical properties?

- Key Findings :

- Lipophilicity : Cyclohexyl groups enhance logP compared to phenyl analogs, improving membrane permeability (e.g., logP = 2.8 vs. 2.1 for phenyl derivatives) .

- Solubility : Polar solvents (DMF, DMSO) are optimal; aqueous solubility is limited (<0.1 mg/mL at pH 7.4) .

- Characterization Tools :

- X-ray crystallography for steric effects analysis.

- DSC/TGA for thermal stability assessment (decomposition >250°C) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of quinazoline-2,4-diones?

- Case Study : Nitro-substituted analogs show variable antimicrobial efficacy (MIC = 4–64 µg/mL).

- Approach :

Dose-response assays (e.g., broth microdilution) with standardized bacterial strains (ATCC controls) .

SAR Analysis : Compare substituent electronic profiles (Hammett σ values) to activity trends. Nitro groups (σ = 0.78) enhance electrophilicity but may reduce cell uptake .

Metabolic Stability : Use hepatic microsome assays to identify rapid degradation (e.g., CYP3A4-mediated) .

Q. How to design assays for elucidating the mechanism of action against cancer targets?

- Protocol :

- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR2) via fluorescence polarization .

- Cellular Assays :

- Apoptosis : Annexin V/PI staining in HeLa cells.

- Cell Cycle : Flow cytometry (PI staining) post 24-h treatment .

- Data Validation : Use siRNA knockdown of suspected targets (e.g., EGFR) to confirm on-target effects .

Q. What computational methods predict binding modes of 3-cyclohexyl-1-methylquinazoline-2,4-dione with biological targets?

- Workflow :